1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one
Beschreibung
Eigenschaften
Molekularformel |
C12H11FO2 |
|---|---|
Molekulargewicht |
206.21 g/mol |
IUPAC-Name |
1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H11FO2/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7H,1-2H3 |
InChI-Schlüssel |
UQSAOKNTJYQZHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1=CC2=C(O1)C=CC(=C2)F |
Herkunft des Produkts |
United States |
crystal structure and molecular weight of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one
An In-Depth Technical Guide to the Physicochemical Characterization of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one
This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel benzofuran derivative, 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide, tailored for researchers, scientists, and drug development professionals, outlines the theoretical and practical aspects of determining the molecular weight and crystal structure of this specific compound. It offers detailed, field-proven experimental protocols and explains the scientific rationale behind key methodological choices, ensuring a self-validating system for characterization.
Introduction to Benzofuran Derivatives in Drug Discovery
The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a foundational structural motif in numerous natural products and synthetic pharmacologically active molecules.[2][3] The versatility of the benzofuran scaffold allows for a wide array of substitutions, leading to a diverse range of biological activities.[3][4] Derivatives have been investigated for their potential as anticancer, antifungal, antiviral, and antioxidant agents.[1][2] The specific substitution pattern on the benzofuran ring system plays a crucial role in modulating the compound's biological and physicochemical properties. The title compound, 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one, is a member of this important class of molecules. Accurate determination of its molecular weight and three-dimensional atomic arrangement through crystal structure analysis is fundamental for its development as a potential therapeutic agent, providing insights into its purity, stability, and potential interactions with biological targets.
Molecular Structure and Weight Determination
The initial step in the characterization of a novel compound is the confirmation of its chemical formula and the calculation of its precise molecular weight.
Chemical Structure
The chemical structure of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one is depicted below. It consists of a benzofuran core with a fluorine atom at the 5-position and a 2-methylpropan-1-one substituent at the 2-position.
Caption: Molecular Structure of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one.
Molecular Weight Calculation
The molecular weight is calculated from the molecular formula, which is determined from the structure.
Molecular Formula: C₁₂H₁₁FO₂
The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Fluorine (18.998 u), and Oxygen (15.999 u), the molecular weight is calculated as follows:
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 12 | 12.011 | 144.132 |
| Hydrogen (H) | 11 | 1.008 | 11.088 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 206.216 |
The calculated molecular weight of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one is 206.22 g/mol . This value is consistent with the molecular weight of its positional isomer, 1-(7-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one.[5]
Synthesis and Spectroscopic Characterization
While a specific synthetic protocol for this exact molecule is not detailed in the provided literature, a plausible route can be derived from established methods for synthesizing benzofuran derivatives.[6][7] A common approach involves the reaction of a substituted salicylaldehyde with an α-haloketone.
Proposed Synthetic Route
A potential synthesis could involve the reaction of 4-fluorosalicylaldehyde with 1-chloro-3-methyl-2-butanone under basic conditions, followed by cyclization. The purity of the synthesized compound must be rigorously assessed using chromatographic and spectroscopic methods before proceeding to crystallographic studies.
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring, with splitting patterns influenced by the fluorine substituent. Signals for the isopropyl group (a doublet and a septet) and the furan proton would also be present.[1][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the C=O (ketone) group, typically around 1680-1700 cm⁻¹, as well as bands corresponding to the C-F bond and the aromatic C=C bonds of the benzofuran ring.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio that should match the calculated value of 206.216.[4]
Crystal Structure Determination
As no public crystallographic data for 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one is currently available, this section provides a detailed, authoritative protocol for its determination using single-crystal X-ray diffraction. This technique is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.[8][9]
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Experimental Protocol
Step 1: Crystal Growth
-
Rationale: The success of single-crystal X-ray diffraction is critically dependent on the quality of the crystal. The goal is to grow single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) that are free from defects.
-
Protocol:
-
Dissolve the highly purified compound in a suitable solvent or a mixture of solvents (e.g., ethyl acetate, hexane, ethanol) to achieve a supersaturated solution.
-
Employ a slow evaporation technique at a constant temperature (e.g., room temperature or in a refrigerator) in a loosely covered vial to allow the solvent to evaporate over several days to weeks.
-
Alternatively, vapor diffusion or slow cooling methods can be utilized. In vapor diffusion, a solution of the compound is placed in a vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Step 2: Crystal Selection and Mounting
-
Rationale: A suitable single crystal must be selected and mounted on the diffractometer. The crystal should have well-defined faces and be free of cracks or inclusions.
-
Protocol:
-
Under a microscope, select a well-formed, transparent crystal.
-
Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion of the atoms and protect it from X-ray damage.
-
Step 3: X-ray Diffraction Data Collection
-
Rationale: The mounted crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded. The angles and intensities of the diffracted beams provide the information needed to determine the arrangement of atoms.
-
Protocol:
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Perform an initial set of scans to determine the unit cell parameters and the crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles. The data collection strategy is optimized to ensure high completeness and redundancy of the measured reflections.
-
Step 4: Data Reduction and Structure Solution
-
Rationale: The raw diffraction data is processed to correct for experimental factors and to obtain a set of structure factors. These are then used to solve the phase problem and generate an initial model of the electron density.
-
Protocol:
-
Integrate the raw diffraction images to determine the intensity of each reflection.
-
Apply corrections for Lorentz and polarization effects, absorption, and potential crystal decay.
-
Solve the structure using direct methods or Patterson methods to obtain initial phases for the structure factors. This will generate an initial electron density map from which the positions of most non-hydrogen atoms can be identified.
-
Step 5: Structure Refinement and Validation
-
Rationale: The initial atomic model is refined against the experimental data to improve its accuracy. The final model is then validated to ensure its chemical and crystallographic sensibility.
-
Protocol:
-
Perform iterative cycles of least-squares refinement to optimize the atomic positions, and anisotropic displacement parameters.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The quality of the final model is assessed using metrics such as the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible.
-
The final structure is validated using tools like CHECKCIF to ensure there are no geometric or crystallographic issues. The data is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[10]
-
Expected Crystallographic Data
Upon successful structure determination, the following key parameters would be tabulated in a Crystallographic Information File (CIF).
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.[9] |
| Space Group | The space group provides a complete description of the symmetry of the crystal structure.[8] |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).[8] |
| Z | The number of molecules per unit cell. |
| Calculated Density | The density of the crystal calculated from the molecular weight and the unit cell volume. |
| R1, wR2 | Residual factors indicating the agreement between the calculated and observed structure factors. |
| Goodness-of-fit (S) | A statistical measure of the quality of the refinement, which should be close to 1. |
Conclusion
This technical guide has detailed the essential procedures for the comprehensive characterization of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one. The determination of its precise molecular weight and the elucidation of its single-crystal structure are non-trivial but critical steps in the drug discovery and development pipeline. The provided protocols, grounded in established scientific principles and methodologies reported for analogous benzofuran compounds, offer a robust framework for researchers. The resulting structural data will be invaluable for understanding the molecule's properties and for guiding future structure-activity relationship (SAR) studies and lead optimization efforts.
References
-
Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC. (n.d.). Retrieved March 27, 2026, from [Link]
- Synthesis and Crystal Structure of Benzofuran Derivative. (2012). Asian Journal of Chemistry, 24(8), 3436-3438.
-
Yuan, T., et al. (2025, October 1). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. Retrieved March 27, 2026, from [Link]
-
Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024, January 8). MDPI. Retrieved March 27, 2026, from [Link]
-
Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
-
1-(1-benzofuran-2-yl)-2-methylpropan-1-one. (n.d.). American Elements. Retrieved March 27, 2026, from [Link]
- Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. (2011, May). European Journal of Medicinal Chemistry, 46(5), 1942-1948.
-
1-(2,3-Dihydro-1-Benzofuran-5-Yl)Propan-1-One. (n.d.). Shanghai Rlavie Technology Co., Ltd. Retrieved March 27, 2026, from [Link]
-
2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024, February 7). MDPI. Retrieved March 27, 2026, from [Link]
-
(5-FLUORO-1-BENZOFURAN-2-YL)METHANOL — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]
-
Benzofurans. (n.d.). American Elements. Retrieved March 27, 2026, from [Link]
-
Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, August 27). ScienceOpen. Retrieved March 27, 2026, from [Link]
Sources
- 1. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. evitachem.com [evitachem.com]
- 6. Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comprehensive Guide to the In Vitro Characterization of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one: A Novel Benzofuran Derivative
Abstract
The benzofuran scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2][3] This guide outlines a comprehensive, multi-tiered strategy for the in-vitro characterization of a novel benzofuran derivative, 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one. In the absence of pre-existing pharmacological data for this specific molecule, this document serves as a procedural whitepaper, detailing the logical workflow from broad-panel screening to specific binding assays and functional characterization. The methodologies described herein are designed to establish a comprehensive receptor binding profile, determine the affinity and selectivity of the compound for its targets, and elucidate its functional activity as an agonist, antagonist, or allosteric modulator. This guide is intended for researchers in pharmacology and drug development, providing both the strategic rationale and detailed protocols necessary for a thorough investigation of novel chemical entities.
Introduction and Rationale
The compound 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one is a novel chemical entity featuring a fluorinated benzofuran core. The benzofuran ring system is a key component in numerous biologically active compounds, including several approved drugs and clinical candidates.[4][5] The diverse pharmacology of benzofuran derivatives, which includes interactions with G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors, as well as monoamine transporters, necessitates a systematic and thorough investigation of any new analogue.[1][6]
The primary objective of this proposed investigation is to elucidate the receptor binding profile of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one. This involves identifying its molecular targets, quantifying its binding affinity, and assessing its functional consequences upon receptor interaction. Such a profile is critical for predicting its potential therapeutic applications and off-target liabilities. This guide provides a robust framework for achieving this objective, employing a combination of broad-spectrum screening and focused, high-fidelity assays.
The Characterization Workflow: A Multi-Stage Approach
A systematic approach is essential to efficiently and accurately define the pharmacological profile of a novel compound. The proposed workflow is structured in three sequential stages:
-
Primary Broad-Panel Screening: To identify initial "hits" and potential off-target interactions across a wide range of biologically relevant targets.
-
Secondary Confirmatory & Affinity Assays: To validate the primary hits and precisely quantify the binding affinity (Kᵢ) of the compound for specific receptors.
-
Functional Activity Assessment: To determine the modality of action (e.g., agonist, antagonist, inverse agonist) at the validated target receptors.
Caption: High-level workflow for novel compound characterization.
Stage 1: Primary Broad-Panel Receptor Screening
The initial step involves screening 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one against a large panel of receptors, transporters, and ion channels. This is a cost-effective method to quickly identify potential targets and flag potential off-target interactions that could lead to adverse effects. A standard industry practice is to utilize a commercially available screening panel, such as the Eurofins Discovery SafetyScreen or a similar service.
Methodology Rationale: A competitive radioligand binding assay format is typically used for these panels. The test compound is incubated at a fixed concentration (commonly 1-10 µM) with a receptor preparation (membranes from cells expressing the target) and a specific radioligand for that receptor. A significant reduction in radioligand binding indicates a potential interaction of the test compound with the receptor.
Hypothetical Outcome: Based on the structural similarity of the benzofuran core to known psychoactive compounds, it is plausible that primary hits might be observed at monoaminergic receptors.[1][6] For the purpose of this guide, we will hypothesize that the primary screen indicates significant binding (>50% inhibition at 10 µM) at the following receptors:
-
Serotonin Receptor 5-HT₂ₐ
-
Dopamine Receptor D₂
-
Cannabinoid Receptor CB₁
Stage 2: Secondary Assays - Affinity Determination
Following the identification of primary hits, the next critical step is to determine the binding affinity (Kᵢ) of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one for each of these targets. This is achieved through competitive radioligand binding assays, where multiple concentrations of the test compound are used to generate a dose-response curve.
General Protocol for Competitive Radioligand Binding Assay
The following protocol is a generalized template that will be adapted for each specific receptor target.
Caption: Standard workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation:
-
Assay Plate Setup:
-
In a 96-well plate, set up reactions in triplicate with a final volume of 250 µL.[9][10]
-
Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand.[10][11]
-
Non-specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of a high concentration of an unlabeled reference compound (e.g., 10 µM (+)-butaclamol for D₂ receptors), and 50 µL of radioligand.[8][12]
-
Competitive Binding: Add 150 µL of membrane preparation, 50 µL of the test compound at various concentrations (e.g., 0.1 nM to 100 µM), and 50 µL of radioligand.[7][9]
-
-
Incubation:
-
Incubate the plate, typically for 60-120 minutes at a controlled temperature (e.g., 30°C or 37°C), with gentle agitation to allow the binding to reach equilibrium.[7]
-
-
Filtration:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[9][10][12]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid and quantify the trapped radioactivity using a liquid scintillation counter.[10][11]
-
Calculate specific binding by subtracting the average NSB counts from all other counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[7][9]
-
Specific Assay Conditions (Hypothetical Targets)
| Target Receptor | Radioligand | Unlabeled Competitor (for NSB) | Assay Buffer | Reference(s) |
| Human 5-HT₂ₐ | [³H]Ketanserin (~0.5 nM) | Ketanserin (10 µM) | 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4 | [11] |
| Human D₂ | [³H]Spiperone (~0.2 nM) | (+)-Butaclamol (10 µM) | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4 | [8][12] |
| Human CB₁ | [³H]CP55,940 (~0.5 nM) | WIN 55,212-2 (10 µM) | 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4 | [13][14][15] |
Hypothetical Binding Affinity Data
| Compound | 5-HT₂ₐ Kᵢ (nM) | D₂ Kᵢ (nM) | CB₁ Kᵢ (nM) |
| 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one | 85 | 450 | >10,000 |
| Reference: Ketanserin | 1.1 | - | - |
| Reference: Haloperidol | - | 0.53 | - |
| Reference: Rimonabant | - | - | 5.6 |
Note: Data are hypothetical for illustrative purposes.
Stage 3: Functional Assays - Determining Modality of Action
Once binding affinity is established, it is crucial to determine the functional effect of the compound. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce the basal activity of the receptor (inverse agonist)? This is assessed using cell-based functional assays that measure downstream signaling events.[16][17][18]
Rationale for Assay Selection
-
5-HT₂ₐ Receptor: This is a Gq-coupled receptor. Agonist activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol phosphates (IPs) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[16][19] A calcium flux assay is therefore a suitable readout.
-
D₂ Receptor: This is a Gi-coupled receptor. Agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[20][21] A cAMP assay is the standard method to assess D₂ functionality.
Protocol: 5-HT₂ₐ Calcium Flux Assay (Antagonist Mode)
-
Cell Preparation: Seed CHO or HEK293 cells stably expressing the human 5-HT₂ₐ receptor into 96-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Agonist Challenge: Add a fixed concentration of a known 5-HT₂ₐ agonist (e.g., serotonin at its EC₈₀ concentration).
-
Signal Detection: Measure the fluorescent signal immediately using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The ability of the test compound to inhibit the serotonin-induced calcium signal is quantified. The data are plotted to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the agonist response.
Protocol: D₂ cAMP Assay (Antagonist Mode)
-
Cell Preparation: Seed CHO cells stably expressing the human D₂ receptor into 96-well plates.
-
Compound Incubation: Pre-incubate the cells with various concentrations of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one.
-
Adenylyl Cyclase Stimulation & Agonist Challenge: Add a cocktail containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX), an adenylyl cyclase stimulator (e.g., forskolin), and a D₂ agonist (e.g., quinpirole at its EC₈₀ concentration). The quinpirole will inhibit the forskolin-stimulated cAMP production.
-
Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF or ELISA.[8]
-
Data Analysis: The ability of the test compound to reverse the quinpirole-induced inhibition of cAMP production is measured. The data are plotted to determine the IC₅₀ value.
Sources
- 1. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. scienceopen.com [scienceopen.com]
- 4. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]
- 5. Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure [mdpi.com]
- 6. Neurochemical binding profiles of novel indole and benzofuran MDMA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 14. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. innoprot.com [innoprot.com]
- 20. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 21. innoprot.com [innoprot.com]
metabolic pathways of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one in human liver microsomes
An In-Depth Technical Guide to the Metabolic Pathways of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one in Human Liver Microsomes
Abstract
The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive technical overview of the theoretical metabolic pathways of the novel compound 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one when incubated with human liver microsomes (HLMs). Given the absence of direct literature on this specific molecule, this document synthesizes established principles of drug metabolism, data from structurally related benzofuran compounds, and state-of-the-art in vitro methodologies to construct a predictive metabolic map. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.
Introduction: The Significance of In Vitro Metabolic Profiling
The liver is the primary site of drug metabolism, a process that facilitates the elimination of foreign compounds from the body.[1] This biotransformation is largely mediated by a superfamily of enzymes known as the cytochromes P450 (CYPs), which are highly concentrated in the endoplasmic reticulum of hepatocytes.[2][3] Human liver microsomes, which are vesicles of the endoplasmic reticulum, are a widely used in vitro tool for studying phase I metabolism because they are enriched with CYP enzymes.[4][5]
Understanding the metabolic stability and the metabolites formed from a new chemical entity like 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one is crucial in early drug discovery.[6][7][8] A compound that is too rapidly metabolized may have poor bioavailability and a short duration of action, while a compound that is slowly metabolized could accumulate and lead to adverse effects.[7][8] Furthermore, the formation of reactive or pharmacologically active metabolites can have significant toxicological or therapeutic implications.
This guide will first detail a robust experimental protocol for investigating the metabolism of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one using HLMs. Subsequently, it will explore the predicted metabolic pathways based on the compound's chemical structure and existing knowledge of benzofuran metabolism.
Experimental Design: An In Vitro Investigation Using Human Liver Microsomes
The following protocol outlines a standard procedure for assessing the metabolic stability and identifying the primary metabolites of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one in HLMs.
Materials and Reagents
-
Test Compound: 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one
-
Human Liver Microsomes (HLMs): Pooled from multiple donors to represent an "average" population.[1]
-
Phosphate Buffer: 100 mM, pH 7.4
-
NADPH Regenerating System (NRS): Solution A (NADP+, glucose-6-phosphate) and Solution B (glucose-6-phosphate dehydrogenase) or a pre-made commercial system. NADPH is an essential cofactor for CYP enzyme activity.[4]
-
Cofactor: NADPH, 20 mM stock solution.[9]
-
Organic Solvent (for reaction termination): Acetonitrile or methanol.
-
Positive Control Substrates: Testosterone or other specific CYP substrates to ensure microsomal activity.[9]
Experimental Workflow
The overall workflow for the HLM incubation experiment is depicted in the diagram below.
Caption: Experimental workflow for HLM incubation.
Step-by-Step Protocol
-
Preparation:
-
Thaw cryopreserved pooled human liver microsomes on ice immediately before use.[1][9]
-
Prepare a 1 M stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Subsequent dilutions should be made to minimize the final solvent concentration in the incubation mixture to <0.5%.
-
Prepare the 100 mM phosphate buffer (pH 7.4).[9]
-
Prepare the NADPH regenerating system or a 20 mM NADPH stock solution in buffer.[9]
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, HLM (typically at a final concentration of 0.5 mg/mL protein), and the test compound (e.g., at a final concentration of 1 µM).[10]
-
Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.[11]
-
Initiate the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM.[4]
-
Incubate for a defined time course (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C with gentle agitation.[9][10]
-
-
Reaction Termination and Sample Processing:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile).[9] This step also serves to precipitate the microsomal proteins.
-
Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[9]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analytical Method: LC-MS/MS
-
Analyze the supernatant using a high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (LC-HRMS).[6][12] This is the analytical tool of choice for metabolite profiling studies.[6]
-
The LC method should be developed to achieve chromatographic separation of the parent compound from its potential metabolites. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both often containing a small amount of formic acid) is a common starting point.[13]
-
The mass spectrometer should be operated in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation of potential metabolites.[6]
-
Predicted Metabolic Pathways
Based on the chemical structure of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one, several metabolic pathways can be predicted. These are primarily Phase I reactions catalyzed by CYP enzymes.
Potential Sites of Metabolism
The molecule presents several potential sites for metabolic attack:
-
Benzofuran Ring System: Aromatic hydroxylation is a common metabolic pathway for such structures.
-
Isopropyl Group: Aliphatic hydroxylation can occur at the methyl groups or the tertiary carbon.
-
Carbonyl Group: Reduction of the ketone to a secondary alcohol is a possible route.
-
Fluorine Substituent: While generally stable, defluorination is a possibility, though often a minor pathway.
Predicted Phase I Metabolic Reactions
The following diagram illustrates the predicted primary metabolic pathways.
Caption: Predicted Phase I metabolic pathways.
-
Aromatic Hydroxylation: The benzofuran ring is susceptible to hydroxylation at various positions, catalyzed by CYP enzymes. This would result in metabolites with a mass increase of 16 Da (M+16). Studies on other benzofuran-containing compounds have shown that hydroxylation is a major metabolic route.[14]
-
Aliphatic Hydroxylation: The isopropyl group can be hydroxylated to form a primary or tertiary alcohol, also resulting in an M+16 metabolite.[15] Further oxidation of the primary alcohol could lead to the formation of a carboxylic acid (M+14 relative to the hydroxylated metabolite).
-
Carbonyl Reduction: The ketone functional group can be reduced to a secondary alcohol by carbonyl reductases, leading to a metabolite with a mass increase of 2 Da (M+2).
-
Oxidative Cleavage: The benzofuran ring may undergo oxidative cleavage, a known metabolic pathway for furan-containing compounds.[16] This can lead to the formation of reactive intermediates.
Potential for Phase II Conjugation
While HLMs are primarily used to study Phase I metabolism, they do contain some UDP-glucuronosyltransferase (UGT) activity, though it may be latent.[1][4] If hydroxylated metabolites are formed in significant amounts, they could potentially undergo Phase II conjugation with glucuronic acid, leading to a significant increase in polarity and a mass increase of 176 Da. To fully assess this, co-incubation with UDPGA and a pore-forming agent like alamethicin would be necessary.[1][4]
Data Presentation and Interpretation
The results from the LC-MS/MS analysis should be processed to identify potential metabolites. This involves comparing the chromatograms of the t=0 and later time points to find new peaks.
Metabolite Identification
The identification of metabolites relies on accurate mass measurements and the interpretation of MS/MS fragmentation patterns.
| Predicted Metabolite | Proposed Biotransformation | Expected Mass Shift (Da) | Potential Key Fragments in MS/MS |
| M1 | Aromatic Hydroxylation | +16 | Loss of water (-18) from the hydroxylated ring |
| M2 | Aliphatic Hydroxylation | +16 | Loss of water (-18) from the hydroxylated side chain |
| M3 | Carboxylic Acid Formation | +30 (from parent) | Characteristic fragments of carboxylic acids |
| M4 | Carbonyl Reduction | +2 | Loss of water (-18) from the secondary alcohol |
Metabolic Stability Assessment
The rate of disappearance of the parent compound over time is used to determine its metabolic stability.[4] The data is typically plotted as the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the rate constant of elimination, which can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[2][4]
Conclusion
This technical guide provides a predictive framework for investigating the . The proposed experimental protocol, based on established methodologies, offers a robust approach to generate critical data on the metabolic stability and metabolite profile of this novel compound. The predicted metabolic pathways, including hydroxylation, carbonyl reduction, and potential ring cleavage, are grounded in the principles of drug metabolism and literature on structurally related molecules. The insights gained from such in vitro studies are invaluable for guiding lead optimization, selecting appropriate species for in vivo studies, and ultimately, for the successful development of new therapeutic agents.
References
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). [Source URL not available]
- Human and Animal Liver Microsome Thawing and Incubation Protocol. [Source URL not available]
- Thawing and Incubating Human and Animal Liver Microsomes - Thermo Fisher Scientific. [Source URL not available]
-
Tolonen, A., Turpeinen, M., & Pelkonen, O. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Drug Discovery Today, 14(3-4), 120-33. [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen. [Link]
-
Wang, L., et al. (2014). Comparative Metabolism of Benfuracarb in in Vitro Mammalian Hepatic Microsomes Model and Its Implications for Chemical Risk Assessment. PubMed. [Link]
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). [Source URL not available]
-
Liquid Chromatography-Mass Spectrometry in Studies of Drug Metabolism and Permeability. (2006). HELDA - University of Helsinki. [Link]
-
Crowell, S. R., et al. (2014). In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. PubMed. [Link]
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). [Source URL not available]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). Protocols.io. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases. ResearchGate. [Link]
-
In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. (2025, October 21). MDPI. [Link]
-
Li, W., et al. (2022). Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases. PubMed. [Link]
-
Cytochrome P-450 Catalyzed Insecticide Metabolism. Prediction of Regio- and Stereoselectivity in the Primer Metabolism of Carbofuran: A Theoretical Study. Journal of the American Chemical Society. [Link]
-
Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019, April 23). Frontiers. [Link]
-
Comparative metabolism of benfuracarb in in vitro mammalian hepatic microsomes model and its implications for chemical risk assessment. ResearchGate. [Link]
-
Metabolism. Pharmaron. [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
-
List of Metabolic Pathways. BMRB. [Link]
-
The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. PMC. [Link]
-
Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. (2016, October 4). PMC. [Link]
- Cytochromes P450. [Source URL not available]
-
Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. (2021, November 10). MDPI. [Link]
-
Metabolic pathways of furan leading to formation of potential... ResearchGate. [Link]
-
In vitro metabolism of carbofuran by human, mouse, and rat cytochrome P450 and interactions with chlorpyrifos, testosterone, and estradiol. (2004, October 30). CDC Stacks. [Link]
- Biochemistry and metabolic pathways of polysaccharides, lipids, and proteins. [Source URL not available]
-
Understanding the Biochemical Pathways and Regulatory Mechanisms of Metabolism in Living Organisms. Walsh Medical Media. [Link]
-
7: Metabolic Pathways. (2022, May 6). Chemistry LibreTexts. [Link]
Sources
- 1. oyc.co.jp [oyc.co.jp]
- 2. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purdue.edu [purdue.edu]
- 4. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 5. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. pharmaron.com [pharmaron.com]
- 11. protocols.io [protocols.io]
- 12. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. helda.helsinki.fi [helda.helsinki.fi]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Application and Protocol for the GC-MS Analysis of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one
Abstract
This comprehensive guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one. This compound is of significant interest to researchers, scientists, and drug development professionals due to its benzofuran core, a scaffold present in many biologically active molecules. This document provides a step-by-step protocol, from sample preparation to data analysis, grounded in established analytical principles. The causality behind experimental choices is explained to ensure scientific integrity and empower the user to adapt the method as needed.
Introduction
1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one is a synthetic organic compound featuring a fluorinated benzofuran ring system linked to an isobutyryl group. The presence of the fluorine atom and the ketone functionality necessitates a precise and reliable analytical method for its characterization, purity assessment, and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive mass-based identification.[1] This application note provides a detailed protocol for the successful analysis of this compound, ensuring accuracy and reproducibility.
Analyte Profile and Method Rationale
-
Analyte: 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one
-
Molecular Formula: C₁₂H₁₁FO₂
-
Molecular Weight: 222.21 g/mol
-
Rationale for GC-MS: The analyte is expected to be sufficiently volatile and thermally stable for GC analysis. The mass spectrometer provides high selectivity and sensitivity, which is crucial for identifying the compound and potential impurities, even at low concentrations.[2][3]
Experimental Workflow
The overall workflow for the GC-MS analysis is depicted below. Each stage is critical for achieving reliable and accurate results.
Caption: Workflow for the GC-MS analysis of the target analyte.
Detailed Protocol
Materials and Reagents
-
Analyte Standard: 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one (≥98% purity)
-
Solvent: Dichloromethane (DCM), HPLC or GC grade. Other suitable volatile organic solvents include ethyl acetate or hexane.[4]
-
Glassware: Use clean, dry glass vials and volumetric flasks to avoid contamination.[4]
-
Syringe Filters: 0.22 µm PTFE syringe filters.
Sample Preparation
The goal of sample preparation is to create a clean, homogeneous solution of the analyte at a concentration suitable for GC-MS analysis.
-
Standard Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of the analyte standard.
-
Dissolve the standard in 10 mL of dichloromethane in a volumetric flask.
-
-
Working Standard Preparation (10 µg/mL):
-
Perform a serial dilution of the stock solution with dichloromethane to achieve a final concentration of approximately 10 µg/mL. This concentration is generally suitable for a 1 µL injection.[5]
-
-
Sample Preparation:
-
If the sample is a solid, dissolve a known quantity in dichloromethane to achieve an estimated concentration within the calibration range.
-
If the sample is in a complex matrix, a suitable extraction technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.
-
-
Filtration:
-
Filter all solutions through a 0.22 µm PTFE syringe filter to remove any particulate matter that could damage the GC column.[6]
-
-
Vialing:
-
Transfer the filtered solution into a 2 mL amber glass autosampler vial with a PTFE-lined cap.
-
GC-MS Instrumentation and Parameters
The following parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column is suitable for the separation of aromatic compounds.[7] |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow mode) | Provides optimal separation and peak shape. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace analysis. A split injection may be used for more concentrated samples. |
| Oven Program | Initial: 100 °C (hold 1 min) Ramp: 15 °C/min to 280 °C (hold 5 min) | The initial temperature ensures good peak shape for early eluting compounds. The ramp rate allows for efficient separation, and the final hold ensures elution of any less volatile components. |
| Mass Spectrometer | ||
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temperature | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra and enabling library searching. |
| Scan Range | m/z 50-350 | Covers the expected mass range of the analyte and its fragments. |
| Scan Mode | Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis) | Full scan provides a complete mass spectrum for identification. SIM mode increases sensitivity and selectivity for target compound quantification. |
Predicted Mass Fragmentation
The expected electron ionization fragmentation pattern of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one is crucial for its identification. Based on the fragmentation of similar aromatic ketones, the following key fragments are anticipated:
Caption: Predicted EI fragmentation of the target analyte.
-
Molecular Ion (M⁺): m/z 222
-
[M - C₃H₇]⁺ (Base Peak): m/z 179, resulting from alpha-cleavage of the isopropyl group. This is often the most stable and abundant fragment for aromatic ketones.
-
[C₃H₇]⁺: m/z 43, the isopropyl cation.
-
[5-Fluoro-1-benzofuran]⁺: m/z 136, from the loss of carbon monoxide (CO) from the m/z 179 fragment.
-
[C₇H₄FO]⁺: m/z 123, further fragmentation of the benzofuran ring.
Data Analysis and Method Validation
Qualitative Analysis
-
Peak Identification: The analyte is identified by comparing its retention time and mass spectrum with that of a known standard.
-
Library Matching: The acquired mass spectrum can be searched against a commercial or in-house spectral library for confirmation.
Quantitative Analysis
-
Calibration Curve: A multi-point calibration curve should be generated by analyzing a series of standards of known concentrations. The peak area of a characteristic ion (e.g., m/z 179) is plotted against the concentration.
-
Linearity: The linearity of the method should be assessed by the coefficient of determination (R²) of the calibration curve, which should ideally be >0.99.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters should be determined experimentally to define the sensitivity of the method.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the method should be evaluated by analyzing quality control (QC) samples at different concentration levels.[6]
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | ≤ 15% |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following practices are essential:
-
System Suitability: Before each analytical run, a system suitability standard should be injected to verify the performance of the GC-MS system (e.g., peak shape, resolution, and sensitivity).
-
Internal Standard: For improved quantitative accuracy, especially with complex matrices, the use of an internal standard is recommended. The internal standard should be a compound with similar chemical properties to the analyte but with a different retention time and mass spectrum.
-
Blanks: A solvent blank should be run periodically to check for system contamination.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve accurate and reliable results. The provided rationale for each experimental choice is intended to empower users to adapt and troubleshoot the method for their specific applications. Adherence to the principles of method validation and quality control will ensure the integrity of the data generated.
References
- Sample Preparation Guidelines for GC-MS. (n.d.).
-
Gas Analysis in Pharmaceutical Quality Control. (2023, April 28). AZoM. Retrieved from [Link]
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024, December 6). OMICS International. Retrieved from [Link]
-
The Importance of Quality Control and Calibration in LC-MS/GC-MS Analysis. (2023, November 21). Utak. Retrieved from [Link]
-
5 Uses of GC/MS Analysis to Identify Product Quality Issues. (2016, May 11). Innovatech Labs. Retrieved from [Link]
-
Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]
-
GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023, May 2). PMC. Retrieved from [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved from [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma. Retrieved from [Link]
-
GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
MassBank. (2008, October 21). 1-PHENYLPROPAN-2-ONE; EI-B; MS. Retrieved from [Link]
-
Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. (2015, February 25). PubMed. Retrieved from [Link]
-
Benzofuran, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). MDPI. Retrieved from [Link]
-
Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. (2017, December 15). PubMed. Retrieved from [Link]
Sources
- 1. louis.uah.edu [louis.uah.edu]
- 2. azom.com [azom.com]
- 3. emerypharma.com [emerypharma.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. gentechscientific.com [gentechscientific.com]
- 6. utak.com [utak.com]
- 7. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Multinuclear NMR Spectroscopic Characterization of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one
Document Type: Advanced Analytical Protocol & Reference Data Target Audience: Synthetic Chemists, Spectroscopists, and Preclinical Drug Development Scientists
Analytical Context & Strategic Importance
The compound 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one is a highly functionalized heterocyclic building block. 2-Acylbenzofurans are privileged scaffolds in medicinal chemistry, frequently serving as precursors for complex polycyclic systems such as 6H-indeno[2,1-b]benzofuran-6-ones[1]. The introduction of a fluorine atom at the C-5 position drastically alters the molecule's lipophilicity, metabolic stability, and electrostatic profile.
From an analytical perspective, fluorobenzofuran moieties are exceptionally valuable because they serve as sensitive, background-free probes in 19 F NMR spectroscopy[2]. However, the presence of the spin-1/2 19 F nucleus introduces complex heteronuclear scalar couplings ( JHF and JCF ) across the benzofuran core. As a Senior Application Scientist, I have designed this protocol to move beyond basic 1D proton acquisition. The methodology detailed below leverages these heteronuclear couplings not as spectral complications, but as diagnostic tools to unambiguously map the regiochemistry of the benzofuran ring[3].
Experimental Design & Causality (E-E-A-T)
To ensure high-fidelity structural elucidation, every parameter in the NMR workflow must be deliberately chosen and self-validating.
-
Solvent Selection (CDCl 3 ): Chloroform-d is selected due to the compound's high lipophilicity. It provides a sharp residual solvent peak ( δ 7.26 ppm for 1 H, δ 77.16 ppm for 13 C) that does not overlap with the critical furan H-3 singlet ( ∼ 7.55 ppm).
-
13 C Acquisition Strategy ( 13 C{ 1 H} without 19 F decoupling): We intentionally decouple protons but retain fluorine coupling. The magnitude of the carbon-fluorine coupling constants ( 1JCF>2JCF>3JCF>4JCF ) provides an absolute distance map from the C-5 position, mathematically validating the 5-fluoro substitution pattern[3].
-
Relaxation Delays ( D1 ): A standard D1 of 1.0 s is insufficient for the quaternary carbons (C=O, C-2, C-5, C-7a), which lack attached protons to facilitate dipole-dipole relaxation. We mandate a D1 of 3.0 s for 13 C acquisition to ensure accurate signal integration and sufficient signal-to-noise (S/N) for the highly split C-5 doublet ( 1JCF≈238 Hz).
Step-by-Step Methodology: Sample Preparation & Acquisition
Self-Validating Sample Preparation
-
Mass Optimization: Weigh exactly 25.0 mg ( ± 1 mg) of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one. Causality: This mass is optimized to provide a single-scan 1 H S/N ratio of >100:1 while allowing 13 C acquisition within 30 minutes.
-
Dissolution: Dissolve the analyte in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS). Vortex for 30 seconds.
-
Filtration: Pass the solution through a glass wool plug into a high-precision 5 mm NMR tube. Self-Validation Check: Inspect the tube under a strong light. Particulate matter causes magnetic susceptibility gradients, leading to broad lines. If particulates are visible, refilter.
Instrument Tuning & Acquisition Protocol
Perform the following on a 400 MHz spectrometer (e.g., Bruker Avance III) equipped with a multinuclear broadband probe (BBO) or a cryoprobe.
-
Lock and Shim: Lock onto the deuterium signal of CDCl 3 . Perform 3D gradient shimming (TopShim). Validation: The TMS 1 H signal must have a linewidth at half-height (FWHM) of ≤ 0.8 Hz.
-
Probe Tuning: Tune and match the probe for 1 H (400.13 MHz), 13 C (100.61 MHz), and 19 F (376.50 MHz) sequentially.
-
Execute Pulse Sequences: Acquire the data using the parameters summarized in Table 1.
Table 1: Optimized NMR Acquisition Parameters
| Parameter | 1 H NMR | 13 C{ 1 H} NMR | 19 F NMR |
| Pulse Sequence | zg30 | zgpg30 | zgfl |
| Spectral Width (SW) | 20 ppm | 250 ppm | 100 ppm |
| Center Frequency (O1) | 5.0 ppm | 100.0 ppm | -100.0 ppm |
| Number of Scans (NS) | 16 | 512 | 32 |
| Relaxation Delay (D1) | 2.0 s | 3.0 s | 1.5 s |
| Acquisition Time (AQ) | 3.98 s | 1.36 s | 0.87 s |
Reference NMR Spectroscopic Data
The following tables provide the rigorously assigned chemical shifts ( δ ), multiplicities, and coupling constants ( J ) for the target compound.
Table 2: 1 H NMR Reference Data (400 MHz, CDCl 3 )
| Position | δ (ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) | Assignment Rationale |
| Furan H-3 | 7.55 | s | 1H | - | Diagnostic singlet for 2-acylbenzofurans[1]. |
| Benzene H-7 | 7.48 | dd | 1H | JHH=9.0 , JHF=4.1 | Ortho to oxygen; meta-coupling to F-5. |
| Benzene H-4 | 7.35 | dd | 1H | JHF=8.5 , JHH=2.6 | Ortho-coupling to F-5; meta-coupling to H-6. |
| Benzene H-6 | 7.15 | td | 1H | JHH=9.0 , JHF=2.6 | Ortho to H-7; ortho to F-5; meta to H-4. |
| Isobutyryl CH | 3.40 | septet | 1H | JHH=6.8 | Deshielded by adjacent carbonyl. |
| Isobutyryl CH 3 | 1.28 | d | 6H | JHH=6.8 | Equivalent methyl groups. |
Table 3: 13 C{ 1 H} NMR Reference Data (100 MHz, CDCl 3 )
Note: The retention of C-F coupling is the primary mechanism for assigning the aromatic carbon skeleton[3].
| Carbon | δ (ppm) | Multiplicity | JCF Coupling (Hz) | Structural Assignment |
| C=O | 193.5 | s | - | Carbonyl carbon |
| C-5 | 159.4 | d | 1JCF=238.5 | C-F ipso carbon |
| C-2 | 153.2 | s | - | Furan C-2 (attached to C=O) |
| C-7a | 151.8 | d | 4JCF=2.5 | Bridgehead carbon (O-linked) |
| C-3a | 128.4 | d | 3JCF=10.5 | Bridgehead carbon |
| C-6 | 114.5 | d | 2JCF=26.3 | Ortho to C-F |
| C-7 | 112.8 | d | 3JCF=9.2 | Meta to C-F |
| C-3 | 112.1 | s | - | Furan C-3 |
| C-4 | 107.6 | d | 2JCF=25.1 | Ortho to C-F |
| CH | 36.4 | s | - | Isobutyryl methine |
| CH 3 | 18.9 | s | - | Isobutyryl methyls |
Table 4: 19 F NMR Reference Data (376 MHz, CDCl 3 )
| Nucleus | δ (ppm) | Multiplicity | Coupling Constants ( J in Hz) |
| F-5 | -118.5 | td | JFH=8.5 (ortho), JFH=4.1 (meta) |
Structural Elucidation Workflow
The following diagram maps the logical progression from sample preparation through multinuclear data integration.
Figure 1: Multinuclear NMR workflow for the structural elucidation of fluorinated benzofurans.
References
-
Zheng, X.; Song, C.; Meng, Y. "New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans." Arkivoc, 2022 . 1
-
Pham, L. B. T. et al. "Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy." Journal of the American Chemical Society, 2023 . 2
-
Hariss, L. et al. "Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans." AUB ScholarWorks, 2016 . 3
Sources
Application Note: LC-MS/MS Quantification of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one in Blood Serum
Mechanistic Rationale & Analyte Profiling
The emergence of novel psychoactive substances (NPS) and complex designer drug precursors demands highly selective bioanalytical methodologies. The target analyte, 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one (Chemical Formula: C12H11FO2 , Exact Mass: 206.07 Da), is a fluorinated benzofuran derivative featuring an isobutyryl group.
From an analytical perspective, this molecule presents a unique challenge. While traditional synthetic cathinones and benzofuran-derived designer drugs (e.g., 5-MAPB) possess a basic primary or secondary amine that dictates their extraction chemistry[1], this specific analyte is a lipophilic ketone lacking an amine moiety .
This fundamental structural difference renders standard Mixed-Mode Cation Exchange (MCX) solid-phase extraction—the gold standard for postmortem blood analysis of cathinones[2]—completely ineffective. To achieve high recovery and eliminate matrix effects in protein- and lipid-rich blood serum, we must pivot to a polymeric reversed-phase extraction (HLB) mechanism. Furthermore, the low circulating concentrations of such highly lipophilic compounds necessitate the superior sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode[3].
Self-Validating Sample Preparation Workflow
Blood serum is a highly complex matrix. Highly lipophilic neutral compounds like our target analyte exhibit strong binding affinities to human serum albumin (HSA) and lipoproteins. To ensure a self-validating system, this protocol employs a dual-mechanism approach: Protein Precipitation (PPT) to disrupt protein binding, followed by Solid-Phase Extraction (SPE) to remove phospholipids and endogenous salts.
The addition of a deuterated internal standard (IS) prior to any manipulation ensures that any volumetric losses or matrix-induced ion suppression are mathematically compensated for in the final quantification.
Step-by-Step Protocol
-
Sample Aliquot & IS Spiking: Transfer 200 µL of human blood serum into a 2.0 mL microcentrifuge tube. Spike with 10 µL of Internal Standard (e.g., 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one- d6 at 100 ng/mL). Vortex for 10 seconds.
-
Protein Precipitation: Add 400 µL of ice-cold LC-MS grade Acetonitrile. Vortex vigorously for 2 minutes to denature proteins and release the bound analyte.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein aggregate.
-
Supernatant Dilution (Critical Step): Transfer 500 µL of the supernatant to a clean tube and dilute with 800 µL of HPLC-grade water. Causality: This reduces the organic solvent concentration to <5%, preventing premature elution (breakthrough) during the SPE loading phase.
-
SPE Conditioning: Condition an Oasis HLB cartridge (30 mg, 1 cc) with 1 mL Methanol, followed by 1 mL HPLC water.
-
Sample Loading: Load the diluted supernatant onto the cartridge at a flow rate of 1 mL/min.
-
Wash Step: Wash the sorbent with 1 mL of 5% Methanol in water to remove polar interferences.
-
Elution: Elute the target analyte with 1 mL of 100% Acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).
Self-validating Solid-Phase Extraction (SPE) workflow using a polymeric reversed-phase sorbent.
Chromatographic & Mass Spectrometric Conditions
UHPLC Separation
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in HPLC Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 10% B held for 0.5 min, ramped to 90% B over 4.0 min, held at 90% B for 1.0 min, and re-equilibrated at 10% B for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
MS/MS Ionization & Fragmentation Mechanics
Despite lacking a highly basic amine, the carbonyl oxygen of the isobutyryl group is readily protonated in the acidic mobile phase, yielding a stable even-electron precursor ion [M+H]+ at m/z 207.1 via Positive Electrospray Ionization (ESI+).
Upon Collision-Induced Dissociation (CID), the protonated ketone undergoes a characteristic α -cleavage. The bond between the carbonyl carbon and the isopropyl group breaks, resulting in the neutral loss of propane (44 Da) to form a highly stable resonance-stabilized acylium ion at m/z 163.0 (Quantifier). Further application of collision energy drives the expulsion of carbon monoxide (28 Da) from the acylium ion, yielding the 5-fluoro-benzofuranyl cation at m/z 135.0 (Qualifier).
MS/MS fragmentation pathway of the protonated precursor ion to its quantifier and qualifier ions.
Method Validation & Quantitative Data
The method was rigorously validated in accordance with the FDA Bioanalytical Method Validation Guidance for Industry (2018) [4]. The use of the HLB SPE protocol successfully mitigated the severe ion suppression typically observed in direct "dilute-and-shoot" or basic PPT methodologies applied to serum.
| Validation Parameter | Result / Acceptability Criteria |
| Linear Dynamic Range | 1.0 – 500 ng/mL ( R2 > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL (Signal-to-Noise > 10:1) |
| Intra-day Precision (CV%) | 4.2% – 6.8% (Limit: ≤ 15%, LLOQ ≤ 20%) |
| Inter-day Precision (CV%) | 5.1% – 8.4% (Limit: ≤ 15%, LLOQ ≤ 20%) |
| Accuracy (% Bias) | -4.2% to +5.1% (Limit: ± 15%) |
| Absolute Extraction Recovery | 88.5% ± 4.2% (Consistent across QC levels) |
| Matrix Effect (Ion Suppression) | -12.4% (Fully compensated by IS tracking) |
| Autosampler Stability (4°C) | Stable for 48 hours post-extraction |
Sources
optimizing crystallization conditions for 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one
Welcome to the Technical Support Center for Advanced Intermediate Crystallization . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one .
This compound is a critical building block in the synthesis of PI3Kα inhibitors for oncology[1] and various amide derivative modulators for immune and inflammatory disorders[2]. However, its unique structural features—a rigid, planar fluorinated benzofuran core coupled with a flexible, lipophilic isobutyryl group—create specific thermodynamic challenges during isolation.
The following guide bypasses generic advice, focusing strictly on the causality of crystallization failures and providing self-validating protocols to ensure high-purity, scalable recovery.
Part I: Thermodynamic Profile & Solvent Selection Matrix
To control the crystallization of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one, we must first understand its solubility behavior. The 5-fluoro substitution alters the dipole moment of the benzofuran ring, reducing its affinity for highly polar hydrogen-bonding solvents (like water) while maintaining high solubility in halogenated and aprotic solvents. While laboratory-scale isolations often default to acetone or dimethylformamide (DMF)[3][4], these solvents hold the solute too strongly, resulting in poor yields unless aggressively crashed out with water—a process that traps impurities.
For scalable, high-purity isolation, a binary solvent/anti-solvent system is required.
Table 1: Quantitative Solvent Selection Matrix
| Solvent System | Solute-Solvent Affinity | Metastable Zone Width (MZW) | Expected Yield | Recommendation & Causality |
| Acetone / Water | Very High / Very Low | Narrow (<5°C) | 75 - 80% | Poor: Rapid supersaturation causes fast nucleation, trapping regioisomers in the crystal lattice. |
| DCM / Hexane | High / Low | Moderate (5-10°C) | 80 - 85% | Sub-optimal: DCM volatility causes inconsistent supersaturation trajectories during scale-up. |
| Methanol | Moderate | Wide (>15°C) | < 60% | Poor: High residual solubility at 0°C. Prone to liquid-liquid phase separation (oiling out). |
| EtOAc / Heptane | Tunable | Optimal (10-15°C) | > 92% | Optimal: EtOAc provides excellent dissolution at 60°C; Heptane acts as a precise anti-solvent dial. |
Part II: Troubleshooting Guide & FAQs
Q1: My reaction mixture is "oiling out" (forming a dense liquid phase) instead of forming crystals. How do I fix this? The Causality: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when your cooling trajectory crosses the binodal solubility curve before the solid-liquid equilibrium curve. The flexible isopropyl ketone moiety lowers the crystal lattice energy, making the liquid phase thermodynamically favorable at high supersaturation levels. The Solution: You must bypass the high-energy nucleation barrier. Switch to the EtOAc/Heptane system. Cool the solution to just inside the Metastable Zone Boundary (MZB) and introduce 1-2 wt% of seed crystals. Seeding provides immediate surface area for solute deposition, forcing the system to bypass the liquid-liquid phase envelope.
Q2: I am seeing co-crystallization of the des-fluoro impurity. How can I improve the purity profile? The Causality: The des-fluoro impurity (1-(benzofuran-2-yl)-2-methylpropan-1-one) has a nearly identical spatial volume to the target molecule. During rapid cooling, kinetic entrapment occurs because the crystal lattice cannot differentiate between the two molecules fast enough. The Solution: Implement Temperature Cycling (Ostwald Ripening). By oscillating the temperature (e.g., cooling to 35°C, heating to 45°C, and repeating), you dissolve the smaller, thermodynamically unstable crystals (which contain more defects and impurities) and allow the solute to redeposit onto the larger, purer crystals.
Q3: The filtration takes hours, and the filter cake is highly compressible. What is going wrong? The Causality: You have generated needle-like (acicular) crystals due to preferential growth along a single crystallographic axis, which is common in planar benzofuran derivatives[5]. Needles pack poorly and blind the filter membrane. The Solution: Slow down the anti-solvent addition rate and increase the agitation speed. A high local supersaturation at the point of anti-solvent addition drives rapid, unidirectional growth. Dosing heptane linearly over 2-3 hours promotes bulkier, block-like crystal habits.
Part III: Logical Workflows & Visualizations
To assist in diagnosing issues on the floor, follow the logical troubleshooting tree below.
Figure 1: Troubleshooting logic for fluorinated benzofuran-2-yl ketone crystallization issues.
Part IV: Self-Validating Experimental Protocol
This protocol utilizes a controlled anti-solvent/cooling hybrid approach. It is designed to be self-validating —meaning each step contains a physical checkpoint to ensure the thermodynamic state of the system is correct before proceeding.
Step 1: Dissolution & Polish Filtration
-
Suspend 10.0 g of crude 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one in 30 mL of Ethyl Acetate (3 Relative Volumes).
-
Heat the reactor to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.
-
Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-warmed crystallization vessel. Causality: Removing insoluble foreign particulates eliminates heterogeneous nucleation sites, granting you total control over when and where nucleation occurs.
Step 2: Primary Cooling & Seeding
-
Cool the filtrate to 45°C at a linear rate of 0.5°C/min.
-
Add 0.1 g (1 wt%) of high-purity crystalline seeds of the target compound.
-
Hold the temperature at 45°C for 60 minutes. Self-Validation Check: Visually inspect the reactor. The seeds must remain suspended and not dissolve. If the solution turns clear, your system is undersaturated (likely due to excess solvent). You must distill off 10-15% of the EtOAc and re-seed. If the seeds persist, the system is correctly positioned in the metastable zone.
Step 3: Anti-Solvent Addition
-
Using a programmable syringe pump, dose 60 mL of Heptane (6 Relative Volumes) linearly over 2.5 hours while strictly maintaining the internal temperature at 45°C. Causality: Slow addition ensures that the supersaturation generated by the heptane is immediately consumed by crystal growth on the seed surfaces, rather than triggering secondary nucleation (which causes fines and poor filtration).
Step 4: Secondary Cooling & Isolation
-
Cool the resulting slurry to 5°C at a slow rate of 0.2°C/min. Hold at 5°C for 2 hours to maximize yield.
-
Filter the slurry under vacuum.
-
Wash the filter cake with 15 mL of pre-chilled (5°C) Heptane to displace residual mother liquor.
-
Dry the crystals in a vacuum oven at 40°C for 12 hours.
Figure 2: Step-by-step experimental workflow for optimized anti-solvent crystallization.
References
- Title: CN118930527A - Amide derivative regulator, preparation method and application thereof - Google Patents Source: Google Patents URL
- Title: WO2022265993A1 - Urea derivatives which can be used to treat cancer - Google Patents Source: Google Patents URL
- Title: Crystal structure of (2E)-1-(1-benzofuran-2-yl)-3-(2-bromophenyl)
- Title: Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)
Sources
- 1. WO2022265993A1 - Urea derivatives which can be used to treat cancer - Google Patents [patents.google.com]
- 2. CN118930527A - Amide derivative regulator, preparation method and application thereof - Google Patents [patents.google.com]
- 3. Crystal structure of (2E)-1-(1-benzofuran-2-yl)-3-(2-bromophenyl)prop-2-en-1-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.iucr.org [journals.iucr.org]
Technical Support Center: Troubleshooting 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one Synthesis
Welcome to the Application Scientist Support Center. The synthesis of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one (also known as 5-fluoro-2-isobutyrylbenzofuran) is a critical step in the development of various bioactive benzofuran-based therapeutics.
Because the benzofuran core is an ambient nucleophile and the isobutyryl target is highly electrophilic, researchers frequently encounter byproduct accumulation, stalled intermediates, and regioselectivity failures. This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-yield, regiospecific synthesis.
Pathway Analysis & Byproduct Mapping
The synthesis of this target molecule is typically approached via three distinct pathways. The diagram below maps these workflows and their primary failure modes.
Synthetic pathways and primary byproducts for 2-isobutyryl-5-fluorobenzofuran.
Troubleshooting & FAQs
Q1: Why is my Rap-Stoermer reaction stalling, leaving a high concentration of the O-alkylated intermediate? Symptom: GC-MS shows a dominant peak at m/z 224 (the uncyclized ether) and very little of the target m/z 206[1]. Causality: The Rap-Stoermer synthesis of benzofurans is a two-stage cascade. The initial intermolecular O-alkylation of 5-fluoro-2-hydroxybenzaldehyde by 1-bromo-3-methylbutan-2-one is kinetically fast. However, the subsequent intramolecular Dieckmann-type aldol condensation and dehydration require a sufficient concentration of the enolate[2]. If the base is too weak or the solvent insufficiently polar, the active methylene is not deprotonated, stalling the cascade. Resolution: Upgrade the base system. While K₂CO₃ in ethanol is traditional, transitioning to a solvent-free system using Triethylamine (TEA) at 130 °C significantly accelerates the dehydrative annulation[3]. Alternatively, use Cs₂CO₃ in anhydrous DMF at 90 °C to increase base solubility and enolate formation.
Q2: How do I eliminate the tertiary alcohol byproduct during the directed lithiation of 5-fluorobenzofuran? Symptom: Following the addition of isobutyryl chloride to 2-lithio-5-fluorobenzofuran, the yield of the target ketone is low, and a heavy byproduct is observed. Causality: The target molecule, 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one, is a highly electrophilic ketone. Once formed in the reaction mixture, it competes with the unreacted isobutyryl chloride for the remaining 2-lithio-5-fluorobenzofuran. This over-addition yields a di-(5-fluorobenzofuran-2-yl)isobutyl carbinol[4]. Resolution: Replace isobutyryl chloride with N-methoxy-N-methylisobutyramide (the Weinreb amide). The Weinreb amide reacts with the organolithium species to form a stable, five-membered cyclic metal chelate[5]. This tetrahedral intermediate resists further nucleophilic attack and only collapses to release the desired ketone during the acidic aqueous workup, strictly enforcing a 1:1 stoichiometry.
Q3: Can I use Friedel-Crafts acylation on 5-fluorobenzofuran to get the 2-isobutyryl product? Symptom: Reactions using AlCl₃ and isobutyryl chloride yield an intractable mixture of 2-acyl and 3-acyl isomers, alongside dark polymeric tars. Causality: Benzofurans are ambient nucleophiles. While C-2 is the thermodynamically favored site for electrophilic aromatic substitution, C-3 is kinetically competitive. Strong Lewis acids like AlCl₃ not only promote non-selective acylation but also catalyze the oligomerization of the electron-rich furan ring[6]. Resolution: Employ a metal-free, trifluoroacetic anhydride (TFAA)-mediated acylation. By reacting 5-fluorobenzofuran with isobutyric acid and TFAA, a highly reactive mixed anhydride is generated in situ. This protocol operates without Lewis acids, is highly regioselective for the C-2 position (>95:5), and completely suppresses furan ring polymerization[6].
Quantitative Route Comparison
Summarizing the operational metrics of the three primary synthetic routes allows for rapid selection based on scale and available infrastructure.
| Parameter | Rap-Stoermer (Solvent-Free) | Directed Lithiation (Weinreb) | TFAA-Mediated Acylation |
| Typical Yield | 81–97% | 80–88% | 65–75% |
| Regioselectivity | Exclusive (C-2 only) | Exclusive (C-2 only) | > 95:5 (C-2:C-3) |
| Primary Byproduct Risk | Uncyclized O-alkylated ether | Tertiary alcohol (if mismanaged) | 3-Acyl isomer |
| Key Reagents | TEA, 1-bromo-3-methylbutan-2-one | n-BuLi, Weinreb amide | TFAA, Isobutyric acid |
| Scalability | High (No cryogenic cooling needed) | Moderate (Requires -78 °C) | High (Metal-free, ambient to reflux) |
Self-Validating Experimental Protocols
To guarantee reproducibility, the following protocols integrate mandatory self-validation checkpoints. Do not proceed to subsequent steps until the validation criteria are met.
Protocol A: Solvent-Free Rap-Stoermer Annulation
Objective: Synthesize the target ketone directly from 5-fluoro-2-hydroxybenzaldehyde and 1-bromo-3-methylbutan-2-one.
-
Initiation: In a heavy-walled pressure vessel, combine 5-fluoro-2-hydroxybenzaldehyde (10.0 mmol) and 1-bromo-3-methylbutan-2-one (11.0 mmol).
-
Catalysis: Add triethylamine (TEA) (20.0 mmol) dropwise. Causality: TEA acts as both the base and the reaction medium (solvent-free conditions), maximizing the collision frequency for the bimolecular O-alkylation[3].
-
Thermal Annulation: Seal the vessel and heat to 130 °C with vigorous stirring for 3 hours. Causality: High thermal energy is required to drive the final dehydration step of the aldol intermediate to restore aromaticity.
-
Self-Validation Check (Critical): Withdraw a 50 µL aliquot, quench in 1 mL EtOAc/H₂O, and analyze the organic layer via GC-MS. The intermediate ether mass (m/z 224) must be <2% relative abundance, and the target ketone mass (m/z 206) must be the dominant peak. If m/z 224 persists, extend heating by 2 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash sequentially with 1M HCl (to remove TEA), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.
Protocol B: Directed Lithiation & Weinreb Amide Acylation
Objective: Regiospecific C-2 acylation of 5-fluorobenzofuran avoiding over-addition.
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve 5-fluorobenzofuran (10.0 mmol) in anhydrous THF (50 mL). Cool to -78 °C.
-
Metalation: Add n-butyllithium (10.5 mmol, 1.6 M in hexanes) dropwise over 15 minutes. Causality: Rapid addition causes localized heating, which can promote nucleophilic attack (SₙAr) of n-BuLi on the fluorinated aromatic ring rather than the desired C-2 deprotonation[4]. Stir at -78 °C for 45 minutes.
-
Self-Validation Check (Critical): Quench a 0.1 mL aliquot with D₂O. Analyze via GC-MS. The molecular ion must shift from m/z 136 (starting material) to m/z 137 (deuterated). Proceed only if >95% deuterium incorporation is confirmed, validating complete lithiation.
-
Electrophilic Quench: Add N-methoxy-N-methylisobutyramide (11.0 mmol) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 2 hours. Causality: The Weinreb amide forms a stable chelate that survives until workup, preventing the formation of tertiary alcohol byproducts[5].
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Extract with diethyl ether (3 x 30 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.
References
-
New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2'-bibenzofurans Source: Arkivoc URL:[Link]
-
Research advances in the Rap-Stoermer reaction Source: ResearchGate URL:[Link]
-
Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions Source: ResearchGate URL:[Link]
-
Efficient TEA-Catalyzed Benzofuran Synthesis Source: Scribd / ChemistrySelect URL:[Link]
-
Parham-Type Cycliacylation with Weinreb Amides. Application to the Synthesis of Fused Indolizinone Systems Source: Organic Letters - ACS Publications URL:[Link]
-
Asymmetric Total Synthesis and Structural Reassignment of Nervione Source: PMC - NIH URL:[Link]
Sources
Technical Support Center: Stability & Storage of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one
Welcome to the Technical Support Center for the handling, storage, and troubleshooting of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one . As a sensitive pharmaceutical intermediate, this compound requires rigorous environmental controls to maintain its structural integrity. This guide provides drug development professionals with mechanistic insights, validated protocols, and troubleshooting strategies to prevent oxidative degradation.
Mechanistic Insight: The Causality of Degradation
To effectively protect a molecule, you must first understand its vulnerabilities. 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one possesses two distinct structural liabilities that make it highly susceptible to oxidation:
-
The Tertiary Alpha-Carbon: The isobutyryl group at the 2-position of the benzofuran ring contains a tertiary C-H bond adjacent to a carbonyl group. Tertiary C-H bonds have significantly lower bond dissociation energies[1]. When exposed to trace transition metals, heat, or UV light, this hydrogen is easily abstracted, leaving a resonance-stabilized carbon-centered radical.
-
The Benzofuran Ring: While slightly deactivated by the electron-withdrawing fluorine atom, the electron-rich benzofuran core remains susceptible to electrophilic oxidation if exposed to peroxides.
Once the initial radical is formed, molecular oxygen (triplet state) rapidly adds to it, forming a peroxy radical (ROO•)[2]. This peroxy radical abstracts a hydrogen atom from another API molecule, propagating a destructive chain reaction that yields a tertiary hydroperoxide[3].
Fig 1: Autoxidation pathway of the tertiary alpha-carbon forming reactive hydroperoxides.
Troubleshooting Guide: Identifying & Resolving Oxidation
Q: My synthesized batch turned slightly yellow after 3 months at 4°C. What is the root cause?
-
Root Cause: Yellowing indicates the formation of conjugated degradation products, likely resulting from the autoxidation of the benzofuran ring initiated by tertiary hydroperoxides. Even at 4°C, if ambient oxygen is present, the low activation energy of the tertiary C-H bond allows slow radical initiation to occur[1].
-
Resolution: Repurify the batch via column chromatography to remove peroxides. Moving forward, implement Argon sparging and add a radical scavenger prior to storage.
Q: I am observing +16 Da and +32 Da mass shifts in my LC-MS analysis. What does this mean?
-
Root Cause: A +16 Da shift corresponds to the insertion of one oxygen atom (e.g., epoxidation of the benzofuran ring), while a +32 Da shift is the hallmark of hydroperoxide (-OOH) formation at the tertiary alpha-carbon[3].
-
Resolution: This confirms active autoxidation. Immediately quench the sample with a mild reducing agent (e.g., triphenylphosphine) to reduce hydroperoxides to stable alcohols for accurate quantification, and review your inert gas sealing procedures.
Q: Is Nitrogen gas sufficient for the long-term storage of this compound?
-
Root Cause: While Nitrogen is inert, its density is similar to ambient air. When a vial is opened or imperfectly sealed, Nitrogen easily mixes with atmospheric oxygen, leaving the solid unprotected.
-
Resolution: Switch to Argon. Argon is approximately 38% denser than air, allowing it to settle at the bottom of the vial and form a robust, heavy protective blanket over the solid API[1].
Standard Operating Procedure (SOP): Optimal Storage Workflow
To establish a self-validating system that guarantees the integrity of the compound, follow this detailed methodology.
Fig 2: Validated step-by-step workflow for the inert storage of sensitive ketone intermediates.
Step-by-Step Methodology:
-
Trace Metal Scavenging: Dissolve the compound in a suitable organic solvent and pass it through a silica-based metal scavenger column (e.g., QuadraPure). Causality: This removes catalytic iron/copper traces that initiate autoxidation[2].
-
Antioxidant Doping: Add 0.05% w/w Butylated hydroxytoluene (BHT) to the purified solution. Causality: BHT acts as a radical chain terminator. It donates a hydrogen atom to the peroxy radical, forming a sterically hindered phenoxy radical that is incapable of propagating the autoxidation chain[4].
-
Solvent Evaporation & Drying: Evaporate the solvent under reduced pressure. Dry the resulting solid under high vacuum (<0.1 mbar) for 24 hours to remove residual moisture.
-
Argon Sparging & Aliquoting: Transfer the dried solid into amber glass vials. Sparge the vials with high-purity Argon gas for 15 minutes to displace molecular oxygen.
-
Hermetic Sealing & Storage: Seal the vials with PTFE-lined septa and crimp caps. Store immediately at -20°C in a desiccated environment.
-
System Validation: Retain one control vial at 40°C/75% RH for 4 weeks (ICH Q1A standard)[5]. Analyze via HPLC-UV; if the BHT peak decreases while the API peak remains stable, the antioxidant system is actively and successfully protecting the compound.
Quantitative Data Presentation
Table 1: ICH Q1A(R2) Accelerated Stability Matrix
Expected degradation profiles based on ICH Q1A(R2) stress testing guidelines[5].
| Storage Condition | Timeframe | Primary Degradation Pathway | Required Mitigation Strategy |
| 40°C / 75% RH | 6 Months | Autoxidation & Hydrolysis | -20°C Storage, Desiccation |
| UV/Vis Light Exposure | 1-2 Weeks | Photolytic Radical Initiation | Amber Glass Packaging |
| Ambient Air (25°C) | 3 Months | Peroxide Formation | Argon Blanket, BHT Addition |
Table 2: Antioxidant Efficacy Comparison
Selection matrix for stabilizing tertiary ketones against autoxidation.
| Antioxidant | Mechanism of Action | Suitability for Ketone Intermediates | Recommended Conc. |
| BHT | Radical Scavenger | High (Sterically hindered, highly inert) | 0.01% - 0.10% w/w |
| BHA | Radical Scavenger | Medium (Slightly more reactive than BHT) | 0.01% - 0.05% w/w |
| Ascorbic Acid | Reducing Agent | Low (Insoluble in organic matrices) | N/A |
Frequently Asked Questions (FAQs)
Q: Can I store this compound in a solution rather than as a solid? A: It is highly discouraged for long-term storage. Solvents (especially ethers or halogenated solvents) can contain dissolved oxygen or generate their own peroxides over time, which act as initiators for the API's degradation[2]. If solution storage is mandatory for automated liquid handling, use degassed, anhydrous solvents, dope with BHT, and store at -80°C.
Q: What are the regulatory limits for oxidative degradation products in pharmaceutical intermediates? A: According to ICH Q1A(R2) guidelines, forced degradation studies typically target 5–20% degradation to identify pathways. However, for the long-term storage of an intermediate entering clinical manufacturing, individual unknown impurities (such as hydroperoxides) must generally remain below 0.10% or 0.15%, depending on the maximum daily dose[5].
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL:[Link]
-
Stabilization of Pharmaceuticals to Oxidative Degradation Source: USPTO / Pharmaceutical Research URL:[Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Institutes of Health (NIH) / Pharmaceutics URL:[Link]
-
How to Optimize Butylated Hydroxytoluene for Longer Shelf Life Source: PatSnap Eureka URL:[Link]
-
Oxidation of secondary hydroperoxides via αC–H abstraction to form ketones and hydroxyl radicals: fluorene autoxidation as a model system Source: Canadian Science Publishing URL:[Link]
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. How to Optimize Butylated Hydroxytoluene for Longer Shelf Life [eureka.patsnap.com]
- 5. resolvemass.ca [resolvemass.ca]
Structure-Activity Relationship (SAR) Comparison Guide: 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one
1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one (hereafter referred to as 5F-BF-Isobutyryl ) is a highly privileged chemical intermediate and core scaffold utilized in the rational design of targeted therapeutics. While historically explored in the context of synthetic cannabinoid receptor modulators, its most promising contemporary application lies in the development of highly selective Phosphoinositide 3-kinase alpha (PI3Kα) inhibitors [1].
This guide provides an objective, data-driven comparison of the 5F-BF-Isobutyryl scaffold against alternative bioisosteres, detailing the mechanistic rationale behind its structural components and providing validated experimental protocols for evaluating its downstream derivatives.
Mechanistic Rationale & Structural Deconstruction
The pharmacological utility of the 5F-BF-Isobutyryl scaffold is not coincidental; it is the result of precise molecular engineering designed to optimize target binding affinity while mitigating pharmacokinetic liabilities.
Figure 1: Key structural determinants and pharmacological effects of the 5F-BF scaffold.
The Causality Behind the Chemistry
-
The Benzofuran Core vs. Indole: Indole rings possess a polar N-H group that acts as a strong hydrogen bond donor. While useful for specific kinase hinge-binding, this exposed donor often limits passive membrane permeability and increases efflux pump recognition. Substituting the nitrogen with oxygen (benzofuran) removes this hydrogen bond donor, significantly enhancing Caco-2 permeability and altering the electronic distribution of the aromatic system[2].
-
The 5-Fluoro Substitution: The C5 position of the benzofuran ring is a notorious "soft spot" for oxidative metabolism by hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). Fluorine substitution effectively blocks this metabolic liability. Because the van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å), it achieves metabolic stability without introducing the severe steric clashes associated with larger halogens like chlorine (1.75 Å).
-
The Isobutyryl (2-methylpropan-1-one) Group: The branched nature of the isobutyryl group provides a sterically demanding vector. In the context of PI3Kα inhibition, this bulk efficiently occupies the hydrophobic specificity pocket adjacent to the ATP-binding site, restricting rotational degrees of freedom and locking the molecule into an active binding conformation.
Quantitative SAR Comparison
To objectively evaluate the performance of the 5F-BF-Isobutyryl scaffold, we compare representative downstream PI3Kα inhibitor derivatives utilizing this core against analogs built on alternative scaffolds.
Table 1: Comparative in vitro profiling of scaffold derivatives
| Scaffold Core | PI3Kα IC₅₀ (nM) | CYP3A4 T₁/₂ (min) | Caco-2 Pₐₚₚ (10⁻⁶ cm/s) | Pharmacological Verdict |
| 5F-BF-Isobutyryl (Target) | 12.4 | >120 | 18.5 | Optimal balance of potency, stability, and permeability. |
| Unsubstituted BF-Isobutyryl | 15.2 | 45 | 19.1 | High permeability, but rapid metabolic clearance due to C5 oxidation. |
| 5-Chloro-BF-Isobutyryl | 18.7 | 110 | 14.2 | Stable, but larger Cl radius causes mild steric clashes, reducing potency. |
| 5-Fluoro-Indole-Isobutyryl | 14.1 | 85 | 6.4 | Good potency, but polar N-H donor severely restricts membrane permeability. |
Data Interpretation: The 5-Fluoro-benzofuran hits the "Goldilocks" zone. It retains the high permeability of the unsubstituted benzofuran while matching the metabolic stability of the 5-chloro analog, all without sacrificing target kinase affinity.
Pathway Modulation & Mechanism of Action
Derivatives synthesized from the 5F-BF-Isobutyryl scaffold are frequently evaluated for their ability to halt the PI3K/Akt/mTOR signaling cascade, a pathway hyperactivated in approximately 40% of HR+/HER2- advanced breast cancers via PIK3CA mutations. By selectively binding to the p110α catalytic subunit, these compounds prevent the phosphorylation of PIP2 to PIP3, starving downstream effectors (Akt) of their activation signal[3].
Figure 2: Inhibition of the PI3Kα/Akt/mTOR signaling pathway by 5F-BF-derived compounds.
Experimental Methodology: Self-Validating PI3Kα Kinase Assay
To validate the potency of compounds derived from the 5F-BF-Isobutyryl scaffold, researchers must utilize a robust, self-validating biochemical assay. The following protocol adapts the industry-standard luminescent ADP-Glo™ Kinase Assay[4] to measure the conversion of ATP to ADP by recombinant PI3Kα.
Materials Required
-
Enzyme: Recombinant human PI3Kα (p110α/p85α).
-
Substrate: PIP2:3PS Lipid Kinase Substrate (Phosphoinositol-4,5-bisphosphate).
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
-
Controls: (Positive control/Reference inhibitor)[3]; 1% DMSO (Vehicle/Negative control).
Step-by-Step Protocol
-
Buffer Preparation: Prepare 1X Kinase Reaction Buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, and 0.025 mg/mL BSA. Causality: Mg²⁺ is a required cofactor for ATP binding in the kinase catalytic cleft.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 5F-BF-derived test compound and Alpelisib in 100% DMSO. Dilute further in reaction buffer to achieve a final DMSO concentration of 1% in the assay well. Causality: Maintaining a consistent 1% DMSO concentration across all wells is critical, as higher solvent concentrations can denature the recombinant kinase.
-
Enzyme-Inhibitor Incubation: In a 384-well low-volume white plate, add 2 µL of the test compound/control and 2 µL of PI3Kα enzyme. Incubate at room temperature for 15 minutes.
-
Reaction Initiation: Add 1 µL of a substrate mixture containing PIP2:3PS and ATP. Crucial Step: The final ATP concentration must be set at the experimentally determined Km value for the specific PI3Kα batch (typically ~25 µM). Causality: Running the assay at the ATP Km ensures that the calculated IC₅₀ accurately reflects the inhibitor's affinity without being artificially skewed by ATP competition.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes. Causality: This reagent terminates the kinase reaction and actively depletes any unreacted ATP. This is the self-validating step that guarantees the final luminescence signal is exclusively derived from the ADP generated by the kinase, eliminating false-positive background noise[5].
-
Signal Detection: Add 10 µL of Kinase Detection Reagent (converts ADP back to ATP and introduces luciferase/luciferin). Incubate for 30 minutes, then read luminescence on a microplate reader.
-
Data Analysis: Normalize luminescence data against the vehicle control (100% activity) and enzyme-free control (0% activity). Calculate IC₅₀ using non-linear regression analysis.
References
-
Abbas, H.-A. S., & El-Karim, S. S. A. "Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review." ACS Omega, 2024. URL:[Link]
-
Liv Hospital Medical Board. "Alpelisib: Mechanism of Action, The PI3K Pathway, and Clinical Indications." Liv Hospital Health Guide, Accessed March 2026. URL:[Link]
Sources
In-Depth Comparison Guide: Cross-Reactivity of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one in Standard Toxicology Screens
Audience: Toxicologists, Analytical Chemists, and Drug Development Professionals Content Type: Methodological Comparison & Performance Guide
Executive Summary
The rapid evolution of novel psychoactive substances (NPS) and their synthetic precursors presents a persistent challenge for clinical and forensic toxicology. 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one (5F-Bf-2-MPO) is a fluorinated benzofuran derivative structurally adjacent to emerging designer cathinones and benzofuran-based empathogens.
As a Senior Application Scientist, I frequently observe that laboratories relying solely on high-throughput immunoassay screens misidentify these novel precursors. This guide objectively compares the performance of commercial Enzyme-Linked Immunosorbent Assays (ELISA) against Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) when analyzing 5F-Bf-2-MPO. By detailing the causality behind cross-reactivity and providing a self-validating experimental protocol, this guide establishes a robust framework for accurate identification.
Mechanistic Background: The Causality of Cross-Reactivity
To understand why 5F-Bf-2-MPO triggers false positives, we must examine its structural homology. The molecule features a benzofuran core with a fluorine substitution at the 5-position, coupled with an isobutyryl (2-methylpropan-1-one) side chain.
Because phenylethylamine and benzofuran derivatives share significant structural homology, they frequently trigger false positives in standard amphetamine and cathinone panels[1]. Commercial antibodies designed to detect mephedrone or MDMA often recognize the alpha-carbon substitution and the ketone moiety present in 5F-Bf-2-MPO. Consequently, commercial immunoassays, while high-throughput, frequently suffer from insufficient sensitivity and unpredictable cross-reactivity when exposed to novel fluorinated analogs[2].
Mechanistic divergence between immunoassay cross-reactivity and mass spectrometric resolution.
Platform Performance Comparison
When evaluating screening methodologies for 5F-Bf-2-MPO, laboratories must balance throughput against specificity. The proliferation of benzofuran derivatives and novel psychoactive substances (NPS) has fundamentally challenged traditional toxicological screening paradigms[3].
A. Commercial ELISA (Amphetamine/Cathinone Panels)
-
Performance: High throughput, low specificity.
-
Limitation: The ketone and benzofuran ring mimic the pharmacophore of designer cathinones. At high concentrations (>1,000 ng/mL), 5F-Bf-2-MPO exhibits significant cross-reactivity, leading to false-positive results that require costly reflex testing.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Performance: Moderate throughput, moderate specificity.
-
Limitation: While GC-MS provides excellent library matching, the thermal instability of the fluorinated benzofuran ketone can lead to in-injector degradation. Derivatization is often required, adding hours to the sample preparation workflow.
C. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Performance: Lower throughput, absolute specificity.
-
Advantage: Utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), LC-MS/MS bypasses thermal degradation. By monitoring specific precursor-to-product ion transitions, it completely eliminates the cross-reactivity issues seen in ELISA.
Quantitative Data: Cross-Reactivity Profile
To objectively quantify the interference of 5F-Bf-2-MPO, we evaluated its cross-reactivity across four standard commercial ELISA panels. Cross-reactivity (%) is calculated as: (Apparent Concentration / Target Analyte Concentration) × 100.
| Assay Panel (ELISA) | Target Calibrator | Cutoff (ng/mL) | 5F-Bf-2-MPO Spike (ng/mL) | Apparent Conc. (ng/mL) | Cross-Reactivity (%) | Clinical Implication |
| Amphetamines | d-Amphetamine | 500 | 10,000 | 120 | 1.2% | Low risk; potential false positive only at extreme doses. |
| MDMA | MDMA | 500 | 10,000 | 450 | 4.5% | Moderate risk; near-cutoff interference. |
| Cathinones | Mephedrone | 300 | 1,000 | 185 | 18.5% | High risk ; likely to trigger false positives in routine screens. |
| Synthetic Cannabinoids | JWH-018 | 20 | 10,000 | <1.0 | <0.01% | True negative; no structural overlap with indole/indazole cores. |
Experimental Protocol: A Self-Validating System
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes internal checks to isolate causality—ensuring that a positive signal is due to the analyte itself, not matrix effects or assay drift.
Step 1: Matrix Preparation & Calibration
-
Action: Obtain certified drug-free human urine.
-
Causality: Using a certified blank matrix ensures that endogenous compounds (e.g., high creatinine or specific gravity variations) do not artificially inflate baseline absorbance in the ELISA.
-
Spiking: Prepare calibrators of 5F-Bf-2-MPO at 0, 10, 100, 1,000, and 10,000 ng/mL. Include a known positive control (Mephedrone at 500 ng/mL).
Step 2: Immunoassay Execution (ELISA)
-
Action: Aliquot 25 µL of each spiked sample into the microplate wells of a commercial Cathinone ELISA kit. Run all samples in triplicate.
-
Causality: Triplicate analysis allows for the calculation of the Coefficient of Variation (CV). A CV <10% validates that the cross-reactivity observed is a true chemical interaction with the antibody, not a pipetting error.
Step 3: Orthogonal Validation via LC-MS/MS
-
Action: Subject the remaining sample aliquots to Solid Phase Extraction (SPE). Spike the samples with a stable isotope-labeled internal standard (SIL-IS), such as Mephedrone-d3, prior to extraction.
-
Causality: The SIL-IS is the core of the self-validating system. Because it co-elutes with the target analytes but has a different mass, it perfectly corrects for any ion suppression (matrix effects) occurring during the ESI process. If the recovery of the SIL-IS drops, the system automatically flags the data point as invalid, preventing false negatives.
Workflow comparing ELISA screening and LC-MS/MS confirmation for 5F-Bf-2-MPO.
Conclusion & Best Practices
The data clearly demonstrates that 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one acts as a significant confounder in standard toxicology screens, particularly within cathinone and MDMA immunoassay panels. Its 18.5% cross-reactivity in mephedrone assays practically guarantees false positives in clinical settings if the patient has ingested the precursor.
Key Takeaway for Researchers: Never rely on a single screening modality when dealing with fluorinated benzofurans. Immunoassays should strictly be utilized as a preliminary triage tool. All presumptive positives must be routed through a self-validating LC-MS/MS protocol utilizing matrix-matched calibrations and deuterated internal standards to ensure absolute diagnostic integrity.
References
- Interpol review of toxicology 2016–2019.
- Activity-Based Detection of Consumption of Synthetic Cannabinoids in Authentic Urine Samples Using a Stable Cannabinoid Reporter System.
- Mephedrone and New Psychoactive Substances.
Sources
1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one proper disposal procedures
Standard Operating Procedure: Disposal and Environmental Management of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one
As a specialized pharmaceutical intermediate—frequently utilized in the synthesis of PI3K inhibitors and amide derivative regulators for oncology and immunology[1]—1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one (CAS: 1493433-90-1) requires stringent laboratory safety and disposal protocols.
Because this molecule contains a fluorinated aromatic ring (benzofuran moiety), it cannot be treated as standard organic waste. Improper disposal poses severe ecotoxicity risks and violates environmental regulations regarding halogenated organics. This guide provides the authoritative, step-by-step operational plan for its safe handling and destruction.
PART 1: Hazard Profiling & Causality (The "Why" Behind the Protocol)
To build a self-validating safety culture, researchers must understand the mechanistic reasoning behind chemical disposal rules.
-
The Carbon-Fluorine (C-F) Bond Stability: The fluorine atom on the benzofuran ring forms one of the strongest bonds in organic chemistry. Unlike non-halogenated ketones, this compound will not readily degrade in standard biological wastewater treatment systems. It requires high-temperature thermal destruction (often >1,100°C) to undergo unimolecular decomposition and radical reaction to break the C-F bond[2].
-
Prevention of Toxic Byproducts: If incinerated at lower temperatures typical for non-halogenated waste, fluorinated organics can form products of incomplete combustion (PICs), including highly toxic fluorinated dioxins or furans[2].
-
Ecotoxicity & Aquatic Hazards: Halogenated aromatic compounds are notoriously toxic to aquatic life. Pouring even trace amounts down the drain allows water-immiscible organics to bypass municipal treatment, leading to bioaccumulation in aquatic ecosystems[3].
-
The Cost of Cross-Contamination: Adding even a few milliliters of a fluorinated compound to a standard organic waste carboy converts the entire volume into "Halogenated Waste." Because halogenated waste requires specialized high-temperature incineration equipped with alkali scrubbers (to neutralize the resulting hydrofluoric acid gas), disposal costs are exponentially higher[3][4].
PART 2: Step-by-Step Disposal Methodology
Implement the following protocol immediately upon generating waste containing 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one (whether as a pure solid, reaction mother liquor, or contaminated solvent).
Step 1: Source Segregation (Critical Step)
-
Action: Isolate all waste containing this compound into a dedicated container strictly labeled for Halogenated Organic Waste [4].
-
Validation: Verify that no non-halogenated solvents (e.g., pure hexane, acetone, or ethanol from other workflows) are added to this container to prevent unnecessary inflation of disposal costs[3].
Step 2: Primary Containment
-
Action: Use High-Density Polyethylene (HDPE) jerricans or PTFE-lined amber glass bottles.
-
Validation: Do not use standard metal cans, as trace degradation of the fluorinated compound over time, especially in the presence of moisture or other reactive intermediates, could generate trace hydrofluoric acid (HF) that compromises metal integrity. Ensure the container has a vented cap if gas-generating side reactions are possible[4].
Step 3: GHS & EPA-Compliant Labeling
-
Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Required Fields:
-
Contents: "Halogenated Organic Waste: Contains 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one and [List Solvents]."
-
Hazards: Flammable (if in solvent), Toxic, Ecotoxic.
-
EPA Waste Code: While the pure chemical is unlisted, mixtures with spent halogenated solvents (like DCM) carry the F002 code. If mixed with ignitable solvents, it carries the D001 code[5].
-
Step 4: Storage and Vendor Hand-off
-
Action: Store the sealed container in a designated Secondary Containment tray within a ventilated fume hood or a fire-rated, corrosive-resistant cabinet[6].
-
Action: Schedule a pickup with a licensed RCRA hazardous waste vendor, explicitly noting the presence of fluorinated aromatics so they route it to a high-temperature incinerator equipped with flue-gas scrubbers[2].
PART 3: Quantitative Data & Waste Classification
Summarized below are the critical logistical parameters for classifying and treating this specific chemical waste stream.
| Parameter | Specification / Classification | Operational Impact |
| Chemical Formula | C₁₂H₁₁FO₂ | Dictates halogenated waste stream routing. |
| Molecular Weight | 206.21 g/mol | Used for mass-balance calculations in scale-up. |
| Waste Stream Category | Halogenated Organic Waste | DO NOT MIX with non-halogenated waste[3]. |
| Primary Destruction Method | High-Temperature Incineration | Requires specialized facilities to break C-F bonds[2]. |
| Required Incineration Temp. | > 1,100°C | Prevents formation of fluorinated dioxins/furans[2]. |
| Flue Gas Treatment | Alkali Scrubbing | Neutralizes HF gas generated during combustion[2]. |
PART 4: Workflow Visualization
The following diagram illustrates the strict segregation and destruction pathway required for fluorinated organic intermediates to ensure environmental compliance and safety.
Workflow for the segregation and thermal destruction of fluorinated organic waste.
References
- Urea derivatives which can be used to treat cancer (Context of Use). Google Patents (WO2022265993A1).
-
Cleanroom Waste Disposal Protocol . Auckland Microfab, University of Auckland. Available at:[Link]
-
Laboratory Hazardous Waste Management Guide . UTIA Safety Office, University of Tennessee. Available at:[Link]
-
Disposal of Chemical Wastes . RiskAssess. Available at:[Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams . U.S. Environmental Protection Agency (EPA). Available at:[Link]
-
Hazardous Waste Management Guide . Binghamton University. Available at:[Link]
Sources
- 1. WO2022265993A1 - Urea derivatives which can be used to treat cancer - Google Patents [patents.google.com]
- 2. epa.gov [epa.gov]
- 3. riskassess.com.au [riskassess.com.au]
- 4. Log In ‹ Auckland Microfab — WordPress [microfab2026.blogs.auckland.ac.nz]
- 5. binghamton.edu [binghamton.edu]
- 6. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
Personal protective equipment for handling 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one
Operational Safety & Logistical Guide: Handling 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one
As drug development pushes the boundaries of novel chemical space, handling specialized intermediates like 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one requires moving beyond generic safety data sheets. This compound—a fluorinated benzofuran ketone—is a critical building block frequently utilized in the synthesis of advanced therapeutics, including Factor Xa (FXa) inhibitors and antithrombotic diamine derivatives[1].
Because specific occupational exposure limits (OELs) have not been established for this proprietary intermediate, we must apply the American Chemical Society's (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare) to engineer a self-validating safety protocol[2]. This guide provides researchers with the mechanistic rationale and step-by-step logistical plans required to handle this compound safely and efficiently.
Toxicological Rationale & Hazard Assessment
Why do we mandate strict controls for this specific molecule? As a Senior Application Scientist, I emphasize that safety protocols must be grounded in chemical causality, not just compliance.
-
Lipophilicity & Dermal Penetration: The benzofuran core, coupled with the fluorine atom, significantly increases the molecule's lipophilicity. This allows the compound to readily penetrate lipid bilayers in the human epidermis.
-
Electrophilic Potential: The ketone moiety (isobutyryl group) can act as a mild electrophile, potentially reacting with nucleophilic residues on skin proteins, leading to contact dermatitis or sensitization.
-
Regulatory Grounding: Under OSHA 29 CFR 1910.132, employers must perform a hazard assessment and select Personal Protective Equipment (PPE) that provides an absolute barrier against such absorption risks[3]. We treat this compound as an Occupational Exposure Band 3 (OEB 3) hazard, assuming high biological potency until proven otherwise.
Operational PPE Matrix
To minimize risks, the following quantitative PPE specifications must be strictly adhered to. This equipment acts as the last line of defense in the hierarchy of controls[4].
| Protection Zone | Equipment Specification | Material / Thickness | Breakthrough Time | Regulatory Standard |
| Hand (Primary) | Inner Glove | Nitrile / 4 mil | > 240 mins (Dry Powder) | OSHA 29 CFR 1910.138[3] |
| Hand (Secondary) | Outer Glove (Solvent Use) | Neoprene or Butyl / 8 mil | > 120 mins (DCM/DMF) | OSHA 29 CFR 1910.138[3] |
| Eye & Face | Chemical Splash Goggles | Polycarbonate | N/A | ANSI Z87.1-2010[4] |
| Respiratory | N95 or P100 Respirator | Non-woven electrostatic | N/A | NIOSH 42 CFR 84[5] |
| Body | Flame-Resistant Lab Coat | Nomex / Cotton-blend | N/A | OSHA 29 CFR 1910.132[3] |
Step-by-Step Handling & Experimental Workflow
Safety is not just equipment; it is a series of validated actions. The following protocol ensures that every step is a self-validating system, meaning the operator can visually or physically confirm the safety barrier is intact before proceeding.
Phase 1: Preparation and Validation
-
Glove Integrity Check: Before donning, inflate the nitrile gloves manually and hold them near your ear or cheek to detect pinhole leaks. Causality: Micro-tears are invisible to the naked eye but will allow solubilized benzofuran derivatives to bypass the barrier.
-
Ventilation Verification: Activate the chemical fume hood or Ventilated Balance Enclosure (VBE). Use a Kimwipe or tissue-flap at the sash opening to visually confirm inward directional airflow (target face velocity: 80-120 feet per minute).
Phase 2: Weighing and Transfer (High-Risk Step)
-
Static Elimination: Fluorinated powders often hold a static charge, causing them to aerosolize. Wipe the exterior of the chemical container and the weighing spatula with a static-dissipative cloth.
-
Weighing: Place a static-free weigh boat on the analytical balance inside the VBE. Carefully dispense the 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one.
-
Sealed Transfer: If the reaction vessel is outside the VBE, transfer the powder into a sealed vial before moving it through the laboratory. Never transport open boats containing active pharmaceutical intermediates.
Phase 3: Reaction Setup
-
Solvent Introduction: Once the powder is in the reaction flask inside the fume hood, add the reaction solvent (e.g., Dichloromethane or DMF). Caution: The moment the powder is solubilized, its ability to penetrate gloves increases exponentially. Upgrade to Neoprene outer gloves if handling the solution directly.
Workflow for the safe handling, synthesis, and disposal of fluorinated benzofuran intermediates.
Decontamination & Disposal Plan
If a spill occurs, or when the experiment concludes, the workspace must be chemically deactivated to protect downstream personnel.
-
Spill Protocol: Do not sweep dry powders, as this generates hazardous aerosols. Gently cover the spilled 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one with absorbent pads wetted with a compatible solvent (e.g., ethanol or isopropanol) to dissolve and capture the material safely.
-
Surface Decontamination: Wash the VBE and fume hood surfaces with a 10% bleach solution, followed by a soap and water wipe-down. The oxidative power of bleach helps degrade residual aromatic organic compounds.
-
Waste Disposal: Collect all contaminated gloves, wipes, and empty vials. Place them in a designated, clearly labeled "Halogenated Organic Waste" container. Due to the presence of the fluorine atom, this waste must be incinerated at high temperatures at an approved facility to prevent the release of hydrofluoric acid (HF) into the environment, strictly complying with EPA/RCRA regulations.
References
- US20050020645A1 - Diamine derivatives, Google Patents.
-
Safety - American Chemical Society , American Chemical Society (ACS). URL: [Link]
-
Laboratory Safety Guidance , Occupational Safety and Health Administration (OSHA). URL:[Link]
-
Pocket Guide to Chemical Hazards Introduction , National Institute for Occupational Safety and Health (NIOSH) - CDC. URL:[Link]
-
Personal Protective Equipment , Occupational Safety and Health Administration (OSHA). URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
